Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Overview
Description
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C7H10N4O2. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The structure of this compound includes a pyrazole ring substituted with amino groups at positions 3 and 5, and an allyl ester at position 4.
Scientific Research Applications
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
Mode of Action
It is known that the pyrazole group in the compound can simultaneously donate and accept hydrogen bonds, which may influence its interaction with its targets .
Action Environment
It is known that the interactions between pyrazole molecules can depend strongly on the type of solvent, with more polar protic solvents favoring pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Biochemical Analysis
Biochemical Properties
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as hydrolases and transferases, facilitating the transfer of functional groups and hydrolysis reactions. The compound’s amino groups can form hydrogen bonds with active sites of enzymes, enhancing its binding affinity and specificity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of specific enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses have been found to enhance metabolic activity and promote cell survival, while high doses can induce toxicity and adverse effects such as organ damage. Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels underscores its potential impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments such as the nucleus and mitochondria through targeting signals and post-translational modifications. This localization allows the compound to interact with key biomolecules and modulate cellular processes effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate typically involves the reaction of 3,5-diamino-1H-pyrazole-4-carboxylic acid with allyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Allyl 3,5-diamino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 3,5-diamino-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-diamino-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Comparison with Similar Compounds
3,5-Diamino-1H-pyrazole-4-carboxylic acid: Lacks the allyl ester group, making it less lipophilic.
3,5-Diamino-1H-pyrazole-4-methanol: Contains a hydroxyl group instead of an ester, affecting its reactivity and solubility.
3,5-Diamino-1H-pyrazole-4-carboxamide: Features an amide group, which alters its hydrogen bonding capabilities.
Uniqueness: Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is unique due to its combination of amino groups and an allyl ester, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
prop-2-enyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-2-3-13-7(12)4-5(8)10-11-6(4)9/h2H,1,3H2,(H5,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWDVFFLRWIAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=C(NN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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